

5-Methylmellein: A Comprehensive Guide to its Spectroscopic Data and Structure Elucidation

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Compound of Interest

Compound Name: 5-Methylmellein

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structure elucidation of **5-methylmellein**, a naturally occurring dihydroisocoumarin derivative. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The structural characterization of **5-methylmellein** has been accomplished through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-methylmellein** provides crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	4.75	m	16.8, 12.4
H-4	2.72	dd	
3.04	dd	16.8, 3.6	8.5
H-6	6.77	d	
H-7	7.39	d	8.5
3-CH ₃	1.45	d	6.3
5-CH ₃	2.17	s	
8-OH	10.90	s	

Data sourced from a study on (S)-**5-Methylmellein** isolated from an endogenous lichen fungus. [\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of **5-methylmellein**. The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1	170.8
C-3	76.2
C-4	34.7
C-4a	139.5
C-5	118.0
C-6	136.2
C-7	116.4
C-8	161.5
C-8a	108.2
3-CH ₃	20.9
5-CH ₃	18.5

Note: The specific assignments are based on interpretation and may vary slightly between different literature sources.

Mass Spectrometry Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of **5-methylmellein**.

Technique	Ion	m/z
LR-ESI-MS	[M+H] ⁺	193.3

This data confirms the molecular formula of **5-methylmellein** as C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy Data

While specific absorption bands for **5-methylmellein** are not detailed in the readily available literature, the expected characteristic absorptions would include:

- O-H stretching: A broad band around 3400-3200 cm^{-1} for the phenolic hydroxyl group.
- C-H stretching: Bands around 3100-2850 cm^{-1} for aromatic and aliphatic C-H bonds.
- C=O stretching: A strong absorption band around 1680-1660 cm^{-1} for the lactone carbonyl group.
- C=C stretching: Bands in the 1600-1450 cm^{-1} region for the aromatic ring.
- C-O stretching: Absorptions in the 1300-1000 cm^{-1} region.

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified **5-methylmellein** are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

^1H NMR Acquisition:

- A standard pulse sequence is used to acquire the ^1H spectrum.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The residual solvent peak is used as an internal standard for chemical shift calibration.

^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
- The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).
- A longer acquisition time and a greater number of scans are generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

2D NMR Experiments (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **5-methylmellein** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is a common technique for determining the molecular weight of natural products. The analysis is performed on a mass spectrometer equipped with an ESI source.

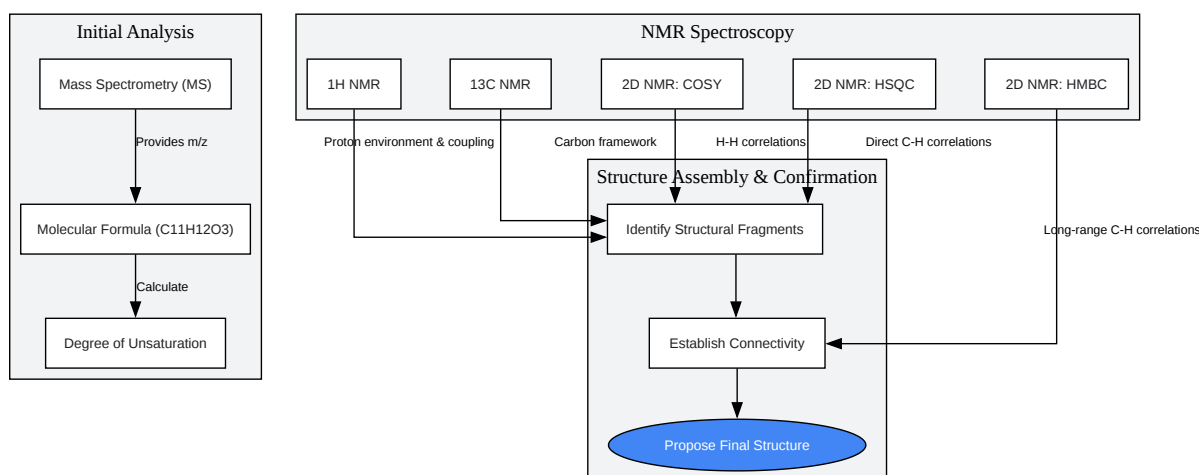
Data Acquisition:

- The sample solution is introduced into the ESI source, where it is nebulized and ionized.
- The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the protonated molecule, $[M+H]^+$, is used to determine the molecular weight.

Structure Elucidation Workflow

The elucidation of the structure of **5-methylmellein** is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.



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Caption: Workflow for the structure elucidation of **5-methylmellein**.

The process begins with determining the molecular formula and the degree of unsaturation from the mass spectrometry data. Subsequently, detailed analysis of 1D and 2D NMR spectra allows for the identification of key structural fragments. 1H NMR reveals the number and types

of protons and their neighboring relationships through coupling patterns. ^{13}C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are then instrumental in assembling these fragments. COSY establishes proton-proton connectivities, HSQC identifies direct carbon-proton attachments, and crucially, HMBC reveals long-range correlations, allowing for the unambiguous connection of all fragments to deduce the final, complete structure of **5-methylmellein**.

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References

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- 2. bbhegdecollge.com [bbhegdecollge.com]
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